molecular formula C10H9N5 B043390 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline CAS No. 108354-47-8

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline

Cat. No.: B043390
CAS No.: 108354-47-8
M. Wt: 199.21 g/mol
InChI Key: HKZZYGFWIFKKIR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under appropriate conditions . This process includes several steps of treatment and purification to obtain the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also be performed, typically using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Common reagents include halogens and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine has several scientific research applications:

Comparison with Similar Compounds

3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine can be compared with other similar compounds, such as:

The uniqueness of 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

3-methylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-15-7-3-2-6-8(13-5-4-12-6)9(7)14-10(15)11/h2-5H,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZZYGFWIFKKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=NC=CN=C3C=C2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148518
Record name IQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108354-47-8
Record name 2-Amino-3-Methylimidazo[4,5-f]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108354-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name IQX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-DEMETHYL MEIQX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R25FBT42P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline
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Reactant of Route 6
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Customer
Q & A

Q1: What is the impact of different mobile phases on the LC-ESI-MS/MS analysis of 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine in cooked chicken?

A1: The research article you provided explores the effects of different mobile phases on the performance of LC-ESI-MS/MS in identifying and quantifying both polar and nonpolar heterocyclic amines in cooked chicken. [] While the abstract doesn't specifically mention 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine, it implies that optimizing the mobile phase is crucial for the accurate detection and measurement of this compound alongside other heterocyclic amines. The choice of mobile phase can impact ionization efficiency, chromatographic separation, and ultimately, the sensitivity and selectivity of the analysis.

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